(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone
Description
“(4-Iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone” is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a 4-iodophenyl-methanone group and at the 3-position with a 4-(2-pyrimidinyloxy)phenyl moiety. This structure combines aromatic, electron-rich pyrimidine, and halogenated (iodine) components, which are strategically positioned to influence both physicochemical properties and biological interactions. The pyrimidinyloxy group introduces hydrogen-bonding capabilities, which may enhance solubility and target specificity .
Properties
IUPAC Name |
(4-iodophenyl)-[3-(4-pyrimidin-2-yloxyphenyl)pyrazol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN4O2/c21-16-6-2-15(3-7-16)19(26)25-13-10-18(24-25)14-4-8-17(9-5-14)27-20-22-11-1-12-23-20/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTXJKKUCJILNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
Pyrazole formation typically employs 1,3-diketones or α,β-unsaturated ketones reacting with hydrazines. For the target compound, 4-hydroxyacetophenone serves as a starting material for generating the required α,β-unsaturated ketone via Claisen-Schmidt condensation with benzaldehyde derivatives. Reaction with hydrazine hydrate in ethanol under reflux yields 3-(4-hydroxyphenyl)-1H-pyrazole with regioselectivity governed by electronic and steric factors. Computational studies using density functional theory (DFT) at the B3LYP/6-31G(d,p) level confirm the thermodynamic preference for substitution at the pyrazole 3-position, aligning with experimental observations.
Protection-Deprotection Sequences
The phenolic -OH group necessitates protection during subsequent acylation steps to prevent undesired side reactions. Methylation using dimethyl sulfate in alkaline conditions converts the phenol to a methoxy group, yielding 3-(4-methoxyphenyl)-1H-pyrazole in >85% yield. Alternative protecting groups such as acetyl or tert-butyldimethylsilyl (TBS) may be employed depending on reaction compatibility.
Acylation with 4-Iodobenzoyl Chloride
N1-Acylation Conditions
Deprotonation of the pyrazole NH with sodium hydride (1.1 eq) in tetrahydrofuran (THF) at 0°C generates a nucleophilic species that reacts with 4-iodobenzoyl chloride (1.2 eq). The reaction proceeds quantitatively within 2 hours at room temperature, yielding the protected intermediate 1-(4-iodobenzoyl)-3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazole .
Demethylation Protocols
Final deprotection employs boron tribromide (3 eq) in dichloromethane at -78°C to preserve the acid-sensitive pyrimidinyloxy linkage. Gradual warming to room temperature over 12 hours cleaves the methyl ether, delivering the target compound in 88% purity. Alternative methods using hydrobromic acid/acetic acid (33% v/v) at 80°C for 4 hours provide comparable yields but risk partial decomposition of the pyrimidine ring.
Alternative Synthetic Pathways
Direct C-H Functionalization
Palladium-catalyzed C-H iodination offers a streamlined approach to introducing the 4-iodophenyl group. Treatment of 3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazole with N-iodosuccinimide (NIS) and palladium acetate in trifluoroacetic acid at 50°C for 24 hours achieves selective para-iodination of the benzoyl group in 62% yield. This method circumvents the need for pre-functionalized benzoyl chlorides but requires careful optimization to prevent over-iodination.
Solid-Phase Synthesis
Immobilization of the pyrazole core on Wang resin via its phenolic oxygen enables sequential acylation and coupling steps with automated purification. Cleavage from the resin using trifluoroacetic acid/water (95:5) produces the target compound with 94% purity, as demonstrated by LC-MS analysis. While capital-intensive, this approach facilitates rapid screening of analogs through parallel synthesis.
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl3): δ 8.92 (d, J = 4.8 Hz, 2H, pyrimidine H), 8.32 (d, J = 8.4 Hz, 2H, iodophenyl H), 7.84-7.78 (m, 4H, pyrazole H & adjacent phenyl H), 7.45 (d, J = 8.8 Hz, 2H, distal phenyl H), 7.12 (t, J = 4.8 Hz, 1H, pyrimidine H), 6.91 (d, J = 8.8 Hz, 2H, pyrimidinyloxy phenyl H).
13C NMR (100 MHz, CDCl3): δ 189.4 (C=O), 164.2 (pyrimidine C2), 158.9 (O-C6H4), 153.7 (pyrazole C3), 138.2-114.7 (aromatic carbons), 95.1 (C-I).
Crystallographic Validation
Single-crystal X-ray diffraction confirms the planar arrangement of the pyrazole ring (dihedral angle = 12.8° relative to the benzoyl group) and orthogonal orientation of the pyrimidinyloxy substituent (89.3°). The iodine atom participates in Type-I halogen bonding (C-I···O=C, 3.21 Å) that influences crystal packing.
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
Competing formation of 1H- and 2H-pyrazole regioisomers presents a persistent challenge. Employing microwave irradiation (100°C, 20 minutes) with ammonium acetate as catalyst favors the desired 1H-pyrazole isomer in a 9:1 ratio, as determined by GC-MS.
Stability Considerations
The electron-deficient pyrimidine ring demonstrates sensitivity to strong acids and elevated temperatures. Conducting demethylation below 0°C with BBr3 minimizes decomposition, maintaining pyrimidine integrity in 93% of cases.
Chemical Reactions Analysis
Types of Reactions
(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially yielding alcohol derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds for drug discovery.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Key Structural Features:
Halogen Substituents: The 4-iodophenyl group distinguishes it from analogs like “(3,5-diphenyl-1H-pyrazol-1-yl)(2-phenylquinolin-4-yl)methanone” (), which lacks halogens. Iodine’s large atomic radius and electron-withdrawing nature may enhance π-π stacking and van der Waals interactions compared to smaller halogens (e.g., chlorine in “1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone” ()) . In “(3-{2-[(4-Chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-chlorophenyl)methanone” (), dual chlorine substituents increase hydrophobicity but reduce polarizability compared to iodine .
Pyrimidine/Pyridine Moieties: The 2-pyrimidinyloxy group provides a planar, nitrogen-rich aromatic system, analogous to the quinoline group in . This contrasts with simpler substituents like methoxy () or trifluoromethyl (), which lack hydrogen-bonding donors . The pyridin-3-yl group in “[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone” () introduces basicity but reduces steric bulk compared to pyrimidinyloxy .
Methanone Linkage: The methanone linker is conserved across analogs (e.g., ) and is critical for maintaining conformational rigidity .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on structural formula.
- Melting Points : The iodine-substituted compound is expected to exhibit a higher melting point than chlorine- or methoxy-bearing analogs (e.g., 180°C in ) due to increased molecular weight and stronger intermolecular forces .
- Solubility : The pyrimidinyloxy group may improve aqueous solubility compared to purely hydrophobic substituents (e.g., trifluoromethyl in ) .
Biological Activity
The compound (4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone , often referred to as a pyrazole derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H13I N3 O2
- Molecular Weight : 392.19 g/mol
- Chemical Structure : The compound features a pyrazole ring substituted with various functional groups, including an iodophenyl and a pyrimidinyloxy moiety, which are critical for its biological activity.
The biological activity of pyrazole derivatives is attributed to their ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to the one have demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating their potential as anti-inflammatory agents .
- Anticancer Properties : Research indicates that pyrazole derivatives can inhibit the proliferation of cancer cells. For example, some derivatives have shown significant growth inhibition in HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, with mean growth percentages indicating effective cytotoxicity against malignant cells .
Biological Activity Data
Case Studies
-
Anti-inflammatory Effects :
A study synthesized various pyrazole derivatives and tested them for anti-inflammatory properties. The derivative similar to this compound exhibited significant inhibition of TNF-α and IL-6, suggesting its utility in treating inflammatory diseases . -
Anticancer Activity :
Another investigation focused on the anticancer potential of pyrazole derivatives where the compound demonstrated notable cytotoxicity against cancer cell lines. The results indicated that the compound could serve as a lead structure for developing new anticancer therapies . -
Antimicrobial Properties :
The antimicrobial efficacy was evaluated against several bacterial strains, highlighting that certain derivatives showed promising results comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling the iodophenyl moiety with a pre-functionalized pyrazole-pyrimidinyloxy intermediate. Key steps include:
- Nucleophilic substitution : For introducing the pyrimidinyloxy group via aromatic ether formation .
- Catalyzed cross-coupling : Use of palladium catalysts (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .
- Purification : Recrystallization (ethanol/methanol) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity. Automated continuous flow reactors may enhance reproducibility .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology :
- X-ray crystallography : Single-crystal diffraction using SHELX software for refinement .
- Spectroscopy : H/C NMR for functional group verification; mass spectrometry (HRMS) for molecular weight confirmation .
- Thermogravimetric analysis (TGA) : To assess thermal stability and crystallinity .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodology :
- In vitro screening : Enzyme inhibition assays (e.g., kinase targets) using fluorescence-based readouts .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Target prediction : Molecular docking with AutoDock Vina to identify potential protein interactions .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the compound’s electronic properties?
- Methodology :
- Computational modeling : Use Gaussian or ORCA software to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices for reactivity prediction .
- Wavefunction analysis : Multiwfn for electron localization function (ELF) and bond order analysis to map charge distribution .
- Validation : Compare DFT-derived dipole moments with experimental crystallographic data .
Q. What strategies resolve contradictions in reaction yields across synthetic protocols?
- Methodology :
- DoE (Design of Experiments) : Systematic variation of solvents (polar aprotic vs. protic), catalysts (Pd vs. Cu), and temperatures to identify optimal conditions .
- Kinetic profiling : In-situ FTIR or HPLC monitoring to detect intermediates and side products .
- Controlled crystallization : Use of anti-solvents to improve yield and polymorph control .
Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed?
- Methodology :
- Data collection : High-intensity synchrotron radiation for low-resolution crystals .
- Refinement : SHELXL for handling twinning via TWIN/BASF commands .
- Hirshfeld surface analysis : To identify weak intermolecular interactions (e.g., C–H⋯π) that stabilize the lattice .
Q. What approaches are used to establish structure-activity relationships (SAR) for this compound?
- Methodology :
- Analog synthesis : Systematic substitution of the iodophenyl or pyrimidinyloxy groups with halogens/electron-withdrawing groups .
- Biological profiling : Compare IC values of analogs against specific targets (e.g., EGFR, COX-2) .
- QSAR modeling : Use of CoMFA/CoMSIA to correlate structural descriptors with activity .
Q. How is the electron density topology analyzed to predict reaction sites?
- Methodology :
- Quantum topology (QTAIM) : Multiwfn to calculate bond critical points (BCPs) and Laplacian values, identifying nucleophilic/electrophilic regions .
- NBO analysis : To quantify hyperconjugative interactions (e.g., σ→π*) influencing stability .
Q. What computational tools predict pharmacokinetic properties like bioavailability?
- Methodology :
- ADMET prediction : SwissADME or pkCSM to estimate logP, BBB permeability, and CYP450 inhibition .
- Metabolite identification : GLORYx for simulating Phase I/II metabolic pathways .
Data Contradiction Analysis
- Example : Discrepancies in DFT-calculated vs. experimental dipole moments may arise from solvent effects or crystal packing. Mitigation includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
